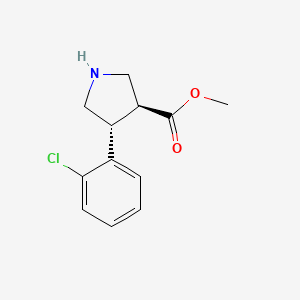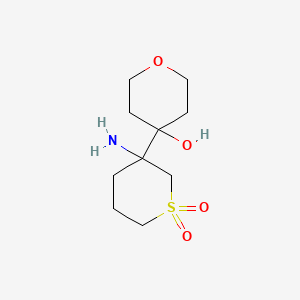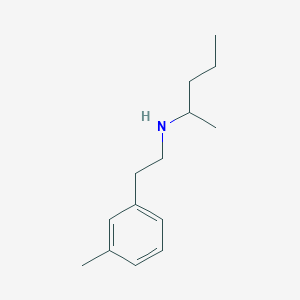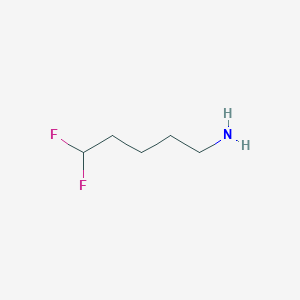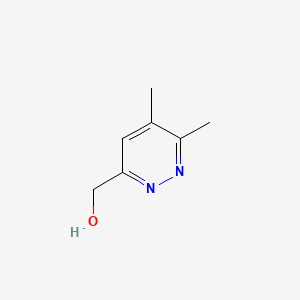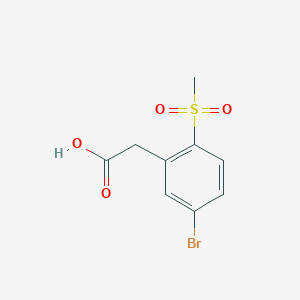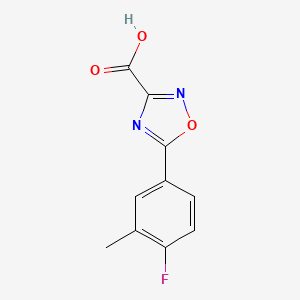
(1-(Oxetan-3-yl)pyrrolidin-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Oxetan-3-yl)pyrrolidin-2-yl)methanamine is a chemical compound that features a unique structure combining an oxetane ring and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Oxetan-3-yl)pyrrolidin-2-yl)methanamine typically involves the formation of the oxetane ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of a suitable precursor to form the oxetane ring, followed by nucleophilic substitution to introduce the pyrrolidine group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxetane derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring, potentially introducing new substituents or altering the ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while substitution can introduce a variety of functional groups.
Applications De Recherche Scientifique
(1-(Oxetan-3-yl)pyrrolidin-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: The compound may be used in the study of biochemical pathways and interactions due to its unique structure.
Industry: Used in the synthesis of materials with specialized properties, such as polymers or advanced composites.
Mécanisme D'action
The mechanism of action of (1-(Oxetan-3-yl)pyrrolidin-2-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxetane and pyrrolidine rings can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
(3-(Pyrrolidin-1-yl)oxetan-3-yl)methanamine: A similar compound with a slightly different structure, which may exhibit different reactivity and applications.
Oxetane derivatives: Compounds containing the oxetane ring, which can have varied properties depending on the substituents attached.
Pyrrolidine derivatives: Compounds with the pyrrolidine ring, used in various chemical and pharmaceutical applications.
Uniqueness: (1-(Oxetan-3-yl)pyrrolidin-2-yl)methanamine is unique due to the combination of the oxetane and pyrrolidine rings in its structure. This dual-ring system can impart specific chemical and biological properties, making it valuable for research and development in multiple fields.
Propriétés
Formule moléculaire |
C8H16N2O |
|---|---|
Poids moléculaire |
156.23 g/mol |
Nom IUPAC |
[1-(oxetan-3-yl)pyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C8H16N2O/c9-4-7-2-1-3-10(7)8-5-11-6-8/h7-8H,1-6,9H2 |
Clé InChI |
FQOMTTRWTGUYTP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)C2COC2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


